3,7-Dihydro-1,3-dimethyl-8-heptyl-1H-purine-2,6-dione
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Overview
Description
3,7-Dihydro-1,3-dimethyl-8-heptyl-1H-purine-2,6-dione is a synthetic compound belonging to the purine family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,7-Dihydro-1,3-dimethyl-8-heptyl-1H-purine-2,6-dione typically involves the alkylation of theophylline (1,3-dimethylxanthine) with heptyl halides under basic conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a strong base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3,7-Dihydro-1,3-dimethyl-8-heptyl-1H-purine-2,6-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the 8-heptyl position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as alkyl halides or amines can be used under basic conditions.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of substituted purine derivatives.
Scientific Research Applications
3,7-Dihydro-1,3-dimethyl-8-heptyl-1H-purine-2,6-dione has been explored for various scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic applications, such as anti-inflammatory and anti-cancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3,7-Dihydro-1,3-dimethyl-8-heptyl-1H-purine-2,6-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it may interact with receptors on cell surfaces, modulating signal transduction pathways and influencing cellular responses.
Comparison with Similar Compounds
Similar Compounds
Theophylline (1,3-Dimethylxanthine): A structurally related compound with similar biological activities.
Caffeine (1,3,7-Trimethylxanthine): Another xanthine derivative with stimulant properties.
8-Benzyltheophylline: A derivative with a benzyl group at the 8-position, used in various research applications.
Uniqueness
3,7-Dihydro-1,3-dimethyl-8-heptyl-1H-purine-2,6-dione is unique due to its heptyl substitution at the 8-position, which imparts distinct chemical and biological properties compared to other xanthine derivatives. This structural modification can influence its solubility, binding affinity, and overall biological activity, making it a valuable compound for research and potential therapeutic applications.
Properties
CAS No. |
35873-43-9 |
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Molecular Formula |
C14H22N4O2 |
Molecular Weight |
278.35 g/mol |
IUPAC Name |
8-heptyl-1,3-dimethyl-7H-purine-2,6-dione |
InChI |
InChI=1S/C14H22N4O2/c1-4-5-6-7-8-9-10-15-11-12(16-10)17(2)14(20)18(3)13(11)19/h4-9H2,1-3H3,(H,15,16) |
InChI Key |
IDRUVEWEPXUION-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC1=NC2=C(N1)C(=O)N(C(=O)N2C)C |
Origin of Product |
United States |
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